Welcome to the BenchChem Online Store!
molecular formula C10H10FNO3 B8808809 4-Amino-6-fluorochroman-4-carboxylic acid CAS No. 90477-46-6

4-Amino-6-fluorochroman-4-carboxylic acid

Cat. No. B8808809
M. Wt: 211.19 g/mol
InChI Key: FATKFOJBJPZZED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04551542

Procedure details

A stirred slurry of 78 g (0.33 mole) of (RS)-6-fluoro-spiro-[chroman-4,4'-imidazolidine]-2',5'-dione and 208.3 g (0.66 mole) of barium hydroxide octahydrate in 585 ml of water was slowly heated to reflux over 3 hours and refluxed 16 hours. The slurry was cooled to 80° C. and powdered NH4CO3 (78 g) added portionwise over 5 minutes. Moderate foaming was noted. After stirring 1.5 hours at 80° C., the mixture was cooled to 60° C., and filtered over diatomaceous earth with 2×100 ml hot water for wash. The combined filtrate and washes were stripped to 200 ml and allowed to stand overnight. 2-Propanol (600 ml) was added and the mixture heated to 70° C. to dissolve precipitated solids. The hot solution was treated with activated carbon, filtered over diatomaceous earth and washed with hot 1:1 water:2-propanol. The combined filtrate and washes were stripped to 200 ml, and water chased with 3×300 ml fresh 2-propanol. The resulting thick slurry was diluted with 200 ml additional 2-propanol, cooled to 5° C., granulated for 0.5 hour, filtered and air dried to yield title product, 63.5 g, 91.2%, mp 252°-253° C. (dec).
Quantity
78 g
Type
reactant
Reaction Step One
Quantity
208.3 g
Type
reactant
Reaction Step One
Name
Quantity
585 mL
Type
solvent
Reaction Step One
[Compound]
Name
NH4CO3
Quantity
78 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]2[C:11]3([C:15](=[O:16])NC(=O)[NH:12]3)[CH2:10][CH2:9][O:8][C:5]2=[CH:6][CH:7]=1.[OH2:18].O.O.O.O.O.O.O.[OH-].[Ba+2].[OH-]>O>[NH2:12][C:11]1([C:15]([OH:16])=[O:18])[C:4]2[C:5](=[CH:6][CH:7]=[C:2]([F:1])[CH:3]=2)[O:8][CH2:9][CH2:10]1 |f:1.2.3.4.5.6.7.8.9.10.11|

Inputs

Step One
Name
Quantity
78 g
Type
reactant
Smiles
FC=1C=C2C(=CC1)OCCC21NC(NC1=O)=O
Name
Quantity
208.3 g
Type
reactant
Smiles
O.O.O.O.O.O.O.O.[OH-].[Ba+2].[OH-]
Name
Quantity
585 mL
Type
solvent
Smiles
O
Step Two
Name
NH4CO3
Quantity
78 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
After stirring 1.5 hours at 80° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux over 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
refluxed 16 hours
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled to 60° C.
FILTRATION
Type
FILTRATION
Details
filtered over diatomaceous earth with 2×100 ml hot water
WASH
Type
WASH
Details
for wash
WAIT
Type
WAIT
Details
to stand overnight
Duration
8 (± 8) h
ADDITION
Type
ADDITION
Details
2-Propanol (600 ml) was added
TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated to 70° C.
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve
CUSTOM
Type
CUSTOM
Details
precipitated solids
ADDITION
Type
ADDITION
Details
The hot solution was treated with activated carbon
FILTRATION
Type
FILTRATION
Details
filtered over diatomaceous earth
WASH
Type
WASH
Details
washed with hot 1:1 water
ADDITION
Type
ADDITION
Details
The resulting thick slurry was diluted with 200 ml additional 2-propanol
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 5° C.
WAIT
Type
WAIT
Details
granulated for 0.5 hour
Duration
0.5 h
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
air dried

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
NC1(CCOC2=CC=C(C=C12)F)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.